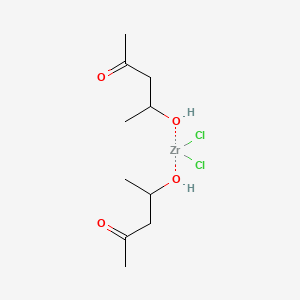
Zirconium dichloride bis(pentanedionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium dichloride bis(pentanedionate): , also known as dichloro-bis[(Z)-1-methyl-3-oxo-but-1-enoxy]zirconium, is a coordination compound with the molecular formula C10H14Cl2O4Zr. It is a zirconium complex where the metal center is coordinated to two chloride ions and two pentanedionate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium dichloride bis(pentanedionate) can be synthesized through the reaction of zirconium tetrachloride with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically proceeds as follows:
ZrCl4+2C5H8O2→ZrCl2(C5H7O2)2+2HCl
The reaction is carried out in an inert atmosphere to prevent hydrolysis of zirconium tetrachloride. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for zirconium dichloride bis(pentanedionate) are similar to laboratory synthesis but are scaled up. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Zirconium dichloride bis(pentanedionate) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkoxides or amines.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, although these are less common.
Coordination Reactions: The compound can form complexes with other ligands, which can alter its reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alcohols or amines under mild conditions.
Coordination Reactions: Often carried out in solvents like dichloromethane or toluene, with the addition of the desired ligand.
Major Products:
Substitution Products: Depending on the substituent, products can range from zirconium alkoxides to amine complexes.
Coordination Complexes: These can include a variety of ligand-coordinated zirconium species.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing into the use of zirconium complexes in drug delivery systems and as potential therapeutic agents.
Industry:
Mechanism of Action
The mechanism by which zirconium dichloride bis(pentanedionate) exerts its effects is primarily through its ability to coordinate with other molecules. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. The pentanedionate ligands stabilize the complex and can participate in electron transfer processes .
Comparison with Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Another zirconium complex with cyclopentadienyl ligands instead of pentanedionate.
Bis(tert-butylcyclopentadienyl)zirconium dichloride: Similar to the above but with tert-butyl groups on the cyclopentadienyl rings.
Uniqueness: Zirconium dichloride bis(pentanedionate) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other zirconium complexes. Its ability to form stable coordination complexes makes it particularly useful in catalysis and material science .
Properties
IUPAC Name |
dichlorozirconium;4-hydroxypentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJLBMREDCCTJM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O4Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
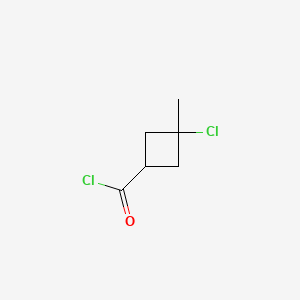
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)
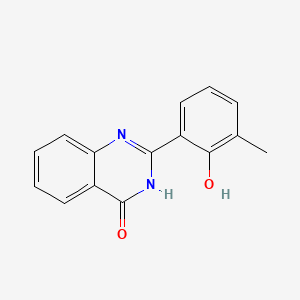

![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)

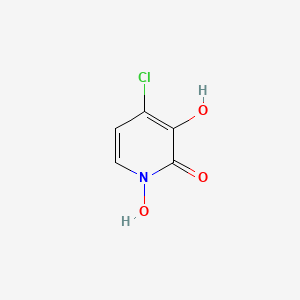

![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)
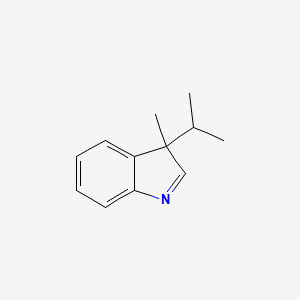
![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
